molecular formula C7H12ClNS B1532389 3-(Thiophen-3-yl)propan-1-amine hydrochloride CAS No. 1258651-47-6

3-(Thiophen-3-yl)propan-1-amine hydrochloride

Cat. No.: B1532389
CAS No.: 1258651-47-6
M. Wt: 177.7 g/mol
InChI Key: WAKOTAJIUPSTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-3-yl)propan-1-amine hydrochloride is a chemical compound that features a thiophene ring attached to a propylamine chain, with a hydrochloride group providing its ionic character. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid or thiophene-3-boronic acid as the starting materials.

  • Reaction Steps: The thiophene ring is first functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the amine group.

  • Final Steps: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Conditions: Various catalysts and reaction conditions are optimized to increase yield and reduce by-products.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 3-(Thiophen-3-yl)propanoic acid.

  • Reduction: Reduction reactions can reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation Products: 3-(Thiophen-3-yl)propanoic acid.

  • Reduction Products: Various amines depending on the starting material.

  • Substitution Products: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)propan-1-amine hydrochloride is used in various scientific research applications, including:

  • Chemistry: As a building block for synthesizing more complex organic molecules.

  • Biology: Studying the interaction of thiophene derivatives with biological systems.

  • Medicine: Investigating potential therapeutic uses, such as anti-inflammatory or antimicrobial properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Thiophen-3-yl)propan-1-amine hydrochloride exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

  • Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

  • 3-(Thiophen-3-yl)propanoic acid: Similar structure but lacks the amine group.

  • 3-(Thiophen-3-yl)propanol: Contains a hydroxyl group instead of an amine.

  • 3-(Thiophen-3-yl)propylamine: Similar but without the hydrochloride group.

Uniqueness: 3-(Thiophen-3-yl)propan-1-amine hydrochloride is unique due to its amine group, which provides different chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-thiophen-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKOTAJIUPSTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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